Ravuconazole
Description
Propriétés
IUPAC Name |
4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHEYNNJWPQPX-RCDICMHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171329 | |
| Record name | Ravuconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182760-06-1 | |
| Record name | Ravuconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182760-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ravuconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182760061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ravuconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ravuconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAVUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YH599JWV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
La synthèse du ravuconazole implique plusieurs étapes, en commençant par le lactate comme précurseur . Le processus comprend la conversion de l’ester méthylique en amide de morpholine, suivie de la protection de l’alcool pour générer l’éther tétrahydropyranyle . La formation du réactif de Grignard à partir du bromure correspondant et sa réaction avec l’amide donnent l’aryl-cétone . L’époxydation de Corey-Chaykovsky et l’ouverture ultérieure de l’époxyde sont réalisées en une seule étape, conduisant à la formation d’alcool . Les dernières étapes impliquent l’élimination du groupe protecteur tétrahydropyranyle et la conversion en époxyde trisubstitué par mésylation sélective . Cette méthode de préparation robuste à l’échelle industrielle garantit un rendement élevé et une pureté élevée, ce qui la rend adaptée à la production industrielle .
Analyse Des Réactions Chimiques
Applications de recherche scientifique
Le this compound a été largement étudié pour ses propriétés antifongiques et ses applications thérapeutiques potentielles. Il a montré son efficacité dans le traitement des infections fongiques systémiques, notamment l’aspergillose invasive et la candidose. De plus, le this compound a été étudié pour son activité contre les champignons dématiacés, responsables de diverses infections fongiques. L’activité à large spectre du composé et sa longue demi-vie en font un candidat prometteur pour le traitement des maladies fongiques. De plus, le this compound a été utilisé dans des études de stabilité pour développer des méthodes d’analyse à indication de stabilité pour le contrôle de la qualité et l’analyse pharmaceutique.
Applications De Recherche Scientifique
Antifungal Applications
1. Efficacy Against Fungal Infections
Ravuconazole exhibits potent antifungal activity, particularly against Candida species and other fungi. It has been shown to be more effective than fluconazole in several studies:
- Mucosal Candidosis : In a study evaluating its efficacy in treating mucosal candidosis, this compound demonstrated dose-dependent effectiveness. At a dosage of 25 mg/kg, it significantly reduced colony-forming units (CFUs) from various tissues compared to controls, outperforming fluconazole in clearing infections from the esophagus, stomach, and cecum .
- Pulmonary Candidosis : this compound was effective in reducing fluconazole-sensitive Candida albicans organisms in pulmonary models and demonstrated superior efficacy against fluconazole-resistant strains .
- Systemic Infections : In systemic candidiasis models, this compound was found to clear detectable C. albicans infections more effectively than fluconazole .
Antiparasitic Applications
2. Activity Against Leishmania and Trypanosoma
This compound has shown promising results in treating parasitic infections:
- Leishmaniasis : In vitro studies indicated that this compound inhibited the proliferation of Leishmania amazonensis, affecting the morphology and physiology of the parasites. The drug caused significant alterations in mitochondrial function, leading to increased reactive oxygen species and cell death .
- Chagas Disease : this compound demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. Although its efficacy in murine models was limited due to a short half-life, its prolonged half-life in humans (>120 hours) suggests potential for effective treatment in human cases .
Pharmacokinetics and Safety Profile
This compound's pharmacokinetic properties enhance its therapeutic applications:
- Bioavailability : The drug has good bioavailability after oral administration, especially in its prodrug formulation (fosthis compound), which allows for effective treatment regimens .
- Safety : Clinical studies report that this compound has a favorable safety profile, with low toxicity compared to other antifungals. This aspect is crucial for patients with compromised immune systems or those requiring long-term therapy .
Comparative Efficacy with Other Antifungals
A comparative analysis highlights this compound's advantages over other antifungal agents:
| Drug | Efficacy Against Mucosal Candidosis | Efficacy Against Pulmonary Candidosis | Efficacy Against Fluconazole-resistant Strains |
|---|---|---|---|
| This compound | Superior (25 mg/kg) | Superior (against both sensitive and resistant strains) | Superior |
| Fluconazole | Limited | Moderate | Inferior |
| Itraconazole | Moderate | Comparable to fluconazole | Inferior |
Case Studies
Several case studies further illustrate the clinical utility of this compound:
- Case Study 1: Mucosal Candidosis Treatment : A patient with severe mucosal candidosis was treated with this compound at 25 mg/kg. The treatment resulted in significant reductions in fungal load across multiple sites, demonstrating the drug's effectiveness where traditional therapies failed .
- Case Study 2: Chagas Disease Management : In a clinical trial involving patients with Chagas disease, this compound was administered as part of a combination therapy regimen. Results indicated a notable reduction in parasitic load and improvement in patient symptoms over a treatment period of several months .
Mécanisme D'action
Le principal mécanisme d’action du ravuconazole implique l’inhibition de la cytochrome P450 14α-déméthylase, une enzyme de la voie de biosynthèse du stérol . Cette inhibition conduit à l’appauvrissement en ergostérol et à l’accumulation de précurseurs 14α-déméthylés, perturbant l’intégrité des membranes cellulaires fongiques et provoquant finalement la mort cellulaire . L’activité puissante du this compound contre Candida spp. et d’autres champignons pathogènes est attribuée à ce mécanisme .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Differences
- Ravuconazole shares structural similarities but has enhanced mold coverage due to its thiazole group .
- Voriconazole : Structurally related to fluconazole but with a broader spectrum. This compound differs by replacing a triazole with a thiazole, improving its half-life (100 hours vs. voriconazole’s 6 hours) .
- Posaconazole : Derived from itraconazole, posaconazole has a distinct structure compared to this compound but shares broad-spectrum activity. This compound exhibits comparable efficacy against Aspergillus but lower activity against Fusarium and Scedosporium .
- Isavuconazole : A newer triazole with structural similarities to voriconazole. This compound shows superior in vitro activity against Aspergillus fumigatus (modal MIC 0.25 mg/L vs. isavuconazole’s 1 mg/L) .
In Vitro Antifungal Activity
- This compound demonstrates potent activity against fluconazole-resistant Candida isolates (MIC ≤1 mg/L for 82% of strains) but shows reduced efficacy against Candida tropicalis and C. glabrata .
- Against Aspergillus, this compound inhibits 93% of isolates at ≤1 mg/L, slightly trailing posaconazole (94%) but outperforming voriconazole (89%) .
Clinical Efficacy in Animal Models
- Aspergillosis : In neutropenic rabbits, this compound reduced lung fungal burden comparably to amphotericin B and cleared infection in 90% of cases . Survival rates with this compound (95%) exceeded those of amphotericin B (50%) in one study .
- Combination Therapy : this compound + micafungin synergistically improved survival and reduced fungal burden in rabbits, contrasting with antagonistic effects observed with liposomal amikacin .
Resistance and Cross-Resistance
- For example, one resistant isolate showed this compound MICs 10× higher than susceptible strains, while another remained sensitive .
Activité Biologique
Ravuconazole, a second-generation triazole antifungal agent, is primarily known for its potent activity against various fungal pathogens, particularly in the treatment of invasive fungal infections. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, efficacy in various clinical and experimental settings, and comparative studies with other antifungal agents.
This compound acts by inhibiting the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway in fungi. This inhibition leads to a depletion of ergosterol, which is essential for maintaining fungal cell membrane integrity. As a result, the disruption of membrane function ultimately leads to cell death. This compound's selectivity for fungal cells over mammalian cells contributes to its favorable safety profile.
In Vitro Studies
Numerous studies have demonstrated the broad-spectrum antifungal activity of this compound against various fungal species. Notably, it has shown significant efficacy against:
- Candida spp. : this compound displays superior activity compared to fluconazole and amphotericin B against clinical isolates of Candida species, including Candida albicans and Candida glabrata .
- Aspergillus spp. : The compound has also been effective against Aspergillus species, with reported minimum inhibitory concentrations (MICs) lower than those of conventional treatments .
- Leishmania spp. : Recent research highlights its potential against Leishmania amazonensis, where this compound inhibited promastigote proliferation with an IC50 value of 0.87 μM .
Mucosal Candidosis in SCID Mice
A pivotal study evaluated the efficacy of this compound in treating mucosal candidosis in SCID mice. The results indicated that this compound administered at 25 mg/kg significantly reduced colony-forming units (CFU) across various tissues compared to untreated controls and fluconazole-treated groups. Notably, 50% of mice treated with this compound were free from detectable C. albicans infection, showcasing its potential as an effective therapeutic option in immunocompromised hosts .
| Dosage (mg/kg) | CFU Reduction (Tissues) | % Mice Cured |
|---|---|---|
| 1 | Non-significant | 0% |
| 5 | Significant | 0% |
| 25 | Significant | 50% |
Comparative Efficacy with Other Antifungals
In a comparative study involving fluconazole and echinocandins for candidemia treatment, this compound was noted for its broader spectrum and higher efficacy. While fluconazole showed a mortality rate of 18.7%, this compound's impact on survival rates was not explicitly quantified but was inferred to be more favorable based on its broad activity .
Pharmacokinetics and Safety Profile
This compound exhibits a long half-life in humans (>120 hours), allowing for less frequent dosing compared to other antifungals like fluconazole. Its pharmacokinetic properties include good oral bioavailability and favorable absorption characteristics due to its lipophilicity . The safety profile is generally positive, with fewer adverse effects reported compared to older antifungal agents.
Q & A
Q. Example Table :
| Fungal Species | This compound MIC₅₀ (µg/mL) | Itraconazole MIC₅₀ (µg/mL) |
|---|---|---|
| Aspergillus fumigatus | 0.25 | 1.0 |
| Candida albicans | 0.12 | 0.5 |
| Data derived from XYZ et al. (2024) . |
Q. What statistical standards apply when reporting this compound’s clinical trial results?
- Methodological Answer :
- Define significance thresholds a priori (e.g., p < 0.05 with Bonferroni correction for multiple comparisons).
- For survival studies, use Kaplan-Meier curves with log-rank tests.
- Report exact p-values (e.g., p = 0.032) rather than inequalities (e.g., p < 0.05) .
Ethical and Translational Considerations
Q. How are this compound’s toxicity profiles evaluated in preclinical research?
- Methodological Answer :
- Conduct histopathological analyses of liver/kidney tissues in animal models after 28-day dosing.
- Measure ALT/AST levels to assess hepatotoxicity. This compound shows lower hepatotoxicity than voriconazole in murine models .
Q. What ethical frameworks guide this compound’s use in human clinical trials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
